

Application Notes and Protocols for Nlrp3-IN-26

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Compound of Interest					
Compound Name:	NIrp3-IN-26				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[2][3] Nlrp3-IN-26 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease and for potential therapeutic development. These application notes provide detailed protocols for the in vitro characterization of Nlrp3-IN-26.

Mechanism of Action

The activation of the NLRP3 inflammasome is a multi-step process. A "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1 β (pro-IL-1 β) gene expression through the NF- κ B pathway.[1][2] A second "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex.[1][4] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][5] Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][5] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as



pyroptosis.[5] NIrp3-IN-26 (also referred to as compound 15Z) is an inhibitor of the NLRP3 inflammasome with an IC50 of 0.13 μ M for its role in inhibiting IL-1 β release.[6][7]

Data Presentation

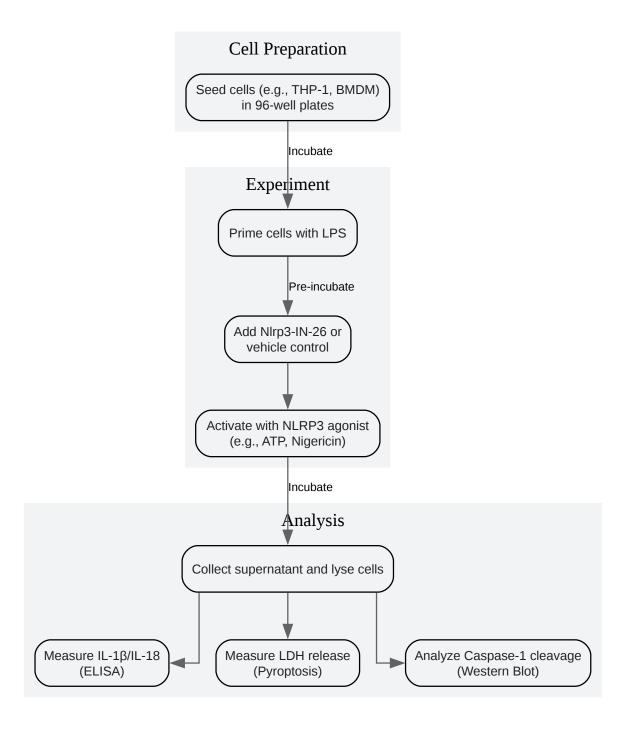
The inhibitory activity of **NIrp3-IN-26** and other reference compounds on NLRP3 inflammasome activation is summarized in the table below. This data is essential for designing experiments and interpreting results.

Compoun d	Target	Assay	Cell Line	Activator(s)	IC50	Referenc e
NIrp3-IN- 26	NLRP3	IL-1β Release	Not Specified	Not Specified	0.13 μΜ	[6][7]
Dapansutril e	NLRP3	IL-1β Release	Human PBMC	Not Specified	0.32 nM	[8]
BAL-0028	NLRP3	IL-1β Release	Not Specified	Not Specified	25 nM	[8][9]
AZD4144	NLRP3	ASC Speck Formation	Not Specified	Nigericin	76 nM	[8]
NLRP3/AI M2-IN-3	NLRP3/AI M2	Pyroptosis	THP-1	LPS/Nigeri cin	77 nM	[8][10][11]
IIIM-1266	NLRP3	IL-1β Release	J774A.1	Not Specified	2.3 μΜ	[10]
IIIM-1270	NLRP3	IL-1β Release	J774A.1	Not Specified	3.5 μΜ	[10]
NLRP3-IN- 12	NLRP3	IL-1β Release	Not Specified	Not Specified	0.45 μΜ	[10]
NLRP3-IN- 16	NLRP3	IL-1β Release	Not Specified	Not Specified	0.065 μΜ	[10]
NLRP3-IN- 73	NLRP3	IL-1β Pathway	Not Specified	Not Specified	0.18 μΜ	[10]



Experimental Protocols Key Experimental Workflow

The following diagram illustrates the general workflow for an in vitro NLRP3 inflammasome inhibition assay.





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Caption: General workflow for in vitro NLRP3 inflammasome inhibition assay.

Detailed Protocol: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol details the steps to assess the inhibitory effect of **NIrp3-IN-26** on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

Materials:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- NIrp3-IN-26
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- ELISA kit for human IL-1β
- · LDH cytotoxicity assay kit

Procedure:

· Cell Culture and Differentiation:



- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
- To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 24-48 hours.
- o After differentiation, wash the cells with fresh, serum-free medium.

• Priming:

 \circ Prime the differentiated THP-1 cells by incubating with 1 μ g/mL LPS for 3-4 hours in serum-free medium.

Inhibitor Treatment:

- Prepare serial dilutions of NIrp3-IN-26 in serum-free medium. It is recommended to test a concentration range that brackets the reported IC50 of 0.13 μM (e.g., 0.01 μM to 10 μM).
- Include a vehicle control (DMSO) at the same final concentration as the highest concentration of NIrp3-IN-26.
- After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of NIrp3-IN-26 or vehicle control.
- Pre-incubate the cells with the inhibitor for 30-60 minutes.

Activation:

- Activate the NLRP3 inflammasome by adding an NLRP3 agonist. Two common options are:
 - ATP: Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
 - Nigericin: Add nigericin to a final concentration of 10 μM and incubate for 1-2 hours.
- Sample Collection and Analysis:
 - After the activation step, centrifuge the plate at 300 x g for 5 minutes.

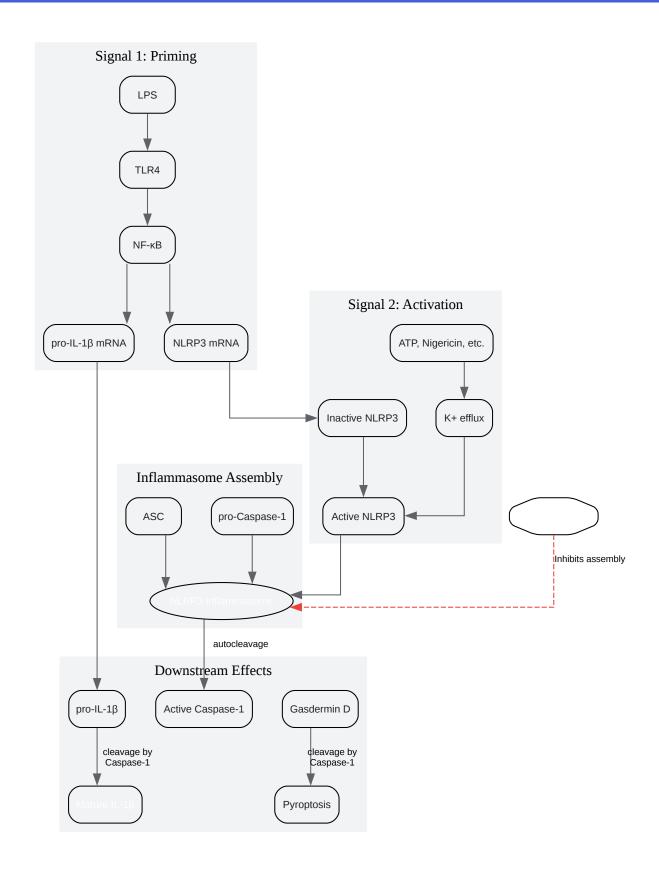


- Carefully collect the cell culture supernatant for the measurement of secreted IL-1β and LDH.
- \circ IL-1 β Measurement: Quantify the concentration of IL-1 β in the supernatant using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Pyroptosis Assessment (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) in the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol. This serves as an indicator of pyroptosis.
- (Optional) Western Blot for Caspase-1 Cleavage: Lyse the remaining cells and analyze the cell lysates by Western blot using an antibody that detects both pro-caspase-1 and the cleaved (active) p20 subunit of caspase-1.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed point of inhibition by NIrp3-IN-26.





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Caption: Canonical NLRP3 inflammasome pathway and inhibition.



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